2-(5-fluoro-1H-indazol-3-yl)-1-(4-phenethylpiperazin-1-yl)ethanone
Description
2-(5-Fluoro-1H-indazol-3-yl)-1-(4-phenethylpiperazin-1-yl)ethanone is a synthetic small molecule characterized by:
- A 5-fluoroindazole core, which enhances metabolic stability and binding affinity due to fluorine’s electronegativity.
- An ethanone bridge connecting the indazole to a 4-phenethylpiperazine group, a structural motif common in CNS-targeting agents for improved pharmacokinetics.
- The phenethyl substituent on piperazine likely increases lipophilicity, facilitating membrane penetration.
Properties
CAS No. |
1421464-07-4 |
|---|---|
Molecular Formula |
C21H23FN4O |
Molecular Weight |
366.44 |
IUPAC Name |
2-(5-fluoro-2H-indazol-3-yl)-1-[4-(2-phenylethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H23FN4O/c22-17-6-7-19-18(14-17)20(24-23-19)15-21(27)26-12-10-25(11-13-26)9-8-16-4-2-1-3-5-16/h1-7,14H,8-13,15H2,(H,23,24) |
InChI Key |
PXNYRUWZQYMAJI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)CC3=C4C=C(C=CC4=NN3)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
2-(5-fluoro-1H-indazol-3-yl)-1-(4-phenethylpiperazin-1-yl)ethanone is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. The compound features an indazole moiety, which has been associated with various biological activities, including anticancer and neuropharmacological effects. This article reviews the biological activity of this compound, synthesizing data from diverse research studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds containing indazole derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of specific protein kinases that are crucial for tumor growth and proliferation. For instance, studies have shown that indazole derivatives can inhibit the activity of kinases such as IGF1 and Aurora kinases, which are implicated in various cancers .
Neuropharmacological Effects
The phenethylpiperazine component suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been explored for their effects on serotonin and dopamine receptors, indicating possible applications in treating psychiatric disorders .
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological activities of related compounds, providing insights into the potential efficacy of this compound.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated a series of indazole derivatives for their anticancer properties. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potent antitumor activity .
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological study, an analog of the compound was tested for its effects on anxiety-like behaviors in rodent models. The results demonstrated a significant reduction in anxiety behaviors, attributed to modulation of serotonin pathways .
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological profile of indazole derivatives. For example, modifications to the piperazine ring have been shown to improve selectivity for specific receptor targets while reducing off-target effects .
Scientific Research Applications
Chemical Properties and Structure
The compound features an indazole moiety, which is known for its diverse biological activities, and a piperazine ring that enhances its pharmacokinetic properties. The presence of a fluorine atom is notable for its influence on the compound's metabolic stability and biological activity.
Medicinal Chemistry Applications
1. Antidepressant Activity:
Recent studies have indicated that compounds similar to 2-(5-fluoro-1H-indazol-3-yl)-1-(4-phenethylpiperazin-1-yl)ethanone exhibit antidepressant effects. Research suggests that the modulation of serotonin receptors is a critical mechanism through which these compounds exert their effects. The piperazine component likely contributes to this activity by enhancing the binding affinity to serotonin receptors .
2. Antipsychotic Potential:
The compound may also have antipsychotic properties, attributed to its ability to interact with dopamine receptors. This interaction could potentially lead to the development of new antipsychotic medications with fewer side effects compared to current treatments .
3. Cancer Therapeutics:
There is emerging interest in the application of indazole derivatives in oncology. The compound's structure allows it to target specific pathways involved in tumor growth and metastasis. Preliminary studies have shown that similar compounds can inhibit key enzymes involved in cancer cell proliferation .
Neuropharmacological Research
1. Neuroprotective Effects:
Research indicates that this compound may exhibit neuroprotective properties, particularly in models of neurodegenerative diseases like Parkinson's disease. This is believed to be due to its ability to modulate neuroinflammation and oxidative stress pathways .
2. PET Imaging Applications:
The incorporation of fluorine into the compound opens avenues for its use as a radiotracer in positron emission tomography (PET) imaging studies. This application is particularly relevant for visualizing brain activity and diagnosing neurological disorders .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
*Calculated based on formula.
Detailed Analysis
Indazole vs. Indole Derivatives
- Target Compound vs. JWH-250: The indazole core in the target compound replaces the indole in JWH-250. Indazole’s dual nitrogen atoms enhance hydrogen bonding and metabolic stability compared to indole’s single nitrogen . JWH-250’s 2-methoxyphenyl and pentyl chain optimize cannabinoid receptor binding, while the target’s phenethylpiperazine may favor different receptor interactions (e.g., serotonin or dopamine receptors).
Piperazine Derivatives
- Target Compound vs. UDO: Both share a piperazine-ethanone backbone. UDO’s 4-trifluoromethylphenyl group enhances CYP51 inhibition, whereas the target’s phenethyl group may improve CNS bioavailability .
- Target Compound vs. 4-(2-Fluorobenzoyl)piperazin-1-ium :
Heterocyclic Modifications
- Triazole/Pyrazole Analogs (e.g., ): Compounds like 2-(4-(2,4-difluorophenyl)triazol-3-ylthio)-1-phenylethanone () use sulfur linkages for solubility, unlike the target’s direct ethanone bridge. Thioether groups may reduce metabolic stability compared to ethers or ketones .
Q & A
Basic: What synthetic strategies are commonly employed to prepare 2-(5-fluoro-1H-indazol-3-yl)-1-(4-phenethylpiperazin-1-yl)ethanone?
Answer:
The synthesis typically involves sequential reactions such as:
- Acylation : Reacting a piperazine derivative (e.g., 4-phenethylpiperazine) with an activated carbonyl compound.
- Heterocycle Formation : Constructing the 5-fluoroindazole moiety via cyclization of appropriate precursors under acidic or basic conditions.
- Coupling Reactions : Combining intermediates using reflux in polar solvents (e.g., ethanol or acetic acid) with catalysts like potassium carbonate.
Purification often employs silica gel column chromatography with solvent systems such as ethyl acetate/petroleum ether (1:1) .
Advanced: How can reaction conditions be optimized to minimize side products during the acylation step?
Answer:
Key optimization parameters include:
- Temperature Control : Maintaining reflux temperatures (e.g., 80–100°C) to balance reaction rate and selectivity.
- Catalyst Selection : Using mild bases (e.g., K₂CO₃) to avoid over-alkylation or decomposition.
- Stoichiometry : Employing excess acylating agents (1.5–2.0 equivalents) to drive the reaction to completion.
- Workup Procedures : Extracting side products with ethyl acetate and drying organic layers with anhydrous Na₂SO₄ to isolate the target compound efficiently. Evidence from similar syntheses reports yields up to 48% under optimized conditions .
Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?
Answer:
Critical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., indazole C3-H, piperazine N-CH₂).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ peak).
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and indazole NH stretches (~3400 cm⁻¹).
Discrepancies between experimental and theoretical data should prompt re-evaluation of tautomerism or solvent effects .
Advanced: How to resolve conflicting data between NMR and X-ray crystallography results?
Answer:
- Dynamic Effects : NMR captures solution-state conformations, while X-ray reveals solid-state packing. Differences may arise from torsional flexibility in the piperazine or indazole moieties.
- Crystallographic Refinement : Use programs like SHELXL to model disorder or hydrogen bonding interactions. For example, SHELX’s riding model approximates H-atom positions, but manual adjustment may be needed for precise bond angles .
- Validation Tools : Cross-check with computational methods (DFT) to reconcile spectroscopic and crystallographic data .
Advanced: What challenges arise in crystallizing this compound for X-ray analysis?
Answer:
- Solubility Issues : The compound’s lipophilic nature (due to the phenethylpiperazine group) may require mixed solvents (e.g., DCM/hexane) for crystal growth.
- Twinned Crystals : High symmetry or flexible bonds can lead to twinning. Use SHELXD for structure solution and SHELXE for density modification to improve resolution.
- Hydrogen Bonding : Weak intermolecular interactions (e.g., C=O···H-N) may necessitate low-temperature data collection (e.g., 100 K) to stabilize the lattice .
Basic: What purification methods are effective for isolating the target compound?
Answer:
- Column Chromatography : Use silica gel with gradients of ethyl acetate/petroleum ether (1:1 to 3:1) to separate polar byproducts.
- Recrystallization : Ethanol or methanol are preferred solvents due to moderate polarity and volatility.
- Extraction : Liquid-liquid extraction with ethyl acetate/water removes unreacted starting materials. Evidence shows yields of ~48% after purification .
Advanced: How to analyze and mitigate side products during indazole ring formation?
Answer:
- Mechanistic Insights : Monitor intermediates via GC-MS or TLC to identify side reactions (e.g., over-fluorination or ring-opening).
- Acid Catalysis : Use glacial acetic acid to protonate reactive sites and suppress competing pathways.
- Byproduct Characterization : Isolate side products (e.g., via prep-HPLC) and analyze with 2D NMR (COSY, HSQC) to elucidate structures. For example, chlorination byproducts in similar syntheses were traced to excess Cl⁻ sources .
Advanced: What computational methods support the interpretation of experimental data?
Answer:
- DFT Calculations : Predict NMR chemical shifts (e.g., using Gaussian or ORCA) to validate experimental assignments.
- Molecular Docking : Study interactions with biological targets (e.g., receptors) by modeling the compound’s conformation in active sites.
- Crystal Packing Analysis : Tools like Mercury (CCDC) visualize intermolecular interactions to explain crystallographic disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
